molecular formula C8H14 B165417 2-Octyne CAS No. 2809-67-8

2-Octyne

Cat. No.: B165417
CAS No.: 2809-67-8
M. Wt: 110.2 g/mol
InChI Key: QCQALVMFTWRCFI-UHFFFAOYSA-N
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Description

2-Octyne is an organic compound with the molecular formula C₈H₁₄. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. In the case of this compound, this triple bond is located between the second and third carbon atoms in the eight-carbon chain. This compound is a colorless liquid at room temperature and is known for its reactivity due to the presence of the triple bond .

Biochemical Analysis

Biochemical Properties

2-Octyne plays a significant role in biochemical reactions due to its reactive triple bond. It can interact with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo hydrogenation reactions in the presence of catalysts, converting into octane. Additionally, this compound can participate in halogenation reactions, where it reacts with halogens like chlorine or bromine to form dihalogenated products. These interactions highlight the compound’s reactivity and its potential use in synthesizing more complex molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its reactive triple bond. This bond allows it to participate in various chemical reactions, such as hydrogenation and halogenation. These reactions can lead to the formation of new compounds, which may interact with biomolecules, inhibit or activate enzymes, and alter gene expression. The exact molecular mechanisms of this compound’s interactions with biomolecules remain to be fully understood .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. The compound’s stability is influenced by factors such as temperature and the presence of catalysts. Over time, this compound may degrade into other compounds, which could have different effects on cellular function. Long-term studies are required to assess the stability and degradation of this compound and its impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses could lead to toxic or adverse effects. Threshold effects, where a certain dosage level triggers a significant response, may also be observed. Studies on the dosage effects of this compound in animal models are essential to determine its safety and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. Its reactive triple bond allows it to participate in reactions that modify metabolic flux and metabolite levels. For example, this compound can be converted into other compounds through hydrogenation or halogenation, which may then enter different metabolic pathways. Understanding the metabolic pathways of this compound is crucial for its potential use in biochemical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues depend on its interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The study of this compound’s transport and distribution is important for understanding its effects on cellular function and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octyne can be synthesized through various methods, one of the most common being the dehydrohalogenation of vicinal dihalides. This process involves the elimination of hydrogen halides from a dihalide compound using a strong base such as sodium amide in liquid ammonia. The reaction proceeds through an E2 elimination mechanism, resulting in the formation of the alkyne .

Industrial Production Methods: In industrial settings, this compound can be produced by the isomerization of 1-Octyne. This process is catalyzed by a Ytterbium(II) complex, which facilitates the migration of the triple bond from the first to the second carbon atom .

Chemical Reactions Analysis

Types of Reactions: 2-Octyne undergoes a variety of chemical reactions, primarily due to the reactivity of the carbon-carbon triple bond. Some of the notable reactions include:

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.

    Halogenation: Chlorine or bromine in an inert solvent like carbon tetrachloride.

    Hydrohalogenation: Hydrogen halides such as hydrogen chloride or hydrogen bromide.

Major Products:

    Hydrogenation: Octane.

    Halogenation: Dihalogenated alkanes.

    Hydrohalogenation: Haloalkenes.

Scientific Research Applications

2-Octyne has several applications in scientific research and industry:

Comparison with Similar Compounds

2-Octyne can be compared with other alkynes such as 1-Octyne and 3-Octyne:

    1-Octyne: The triple bond is between the first and second carbon atoms.

    3-Octyne: The triple bond is between the third and fourth carbon atoms.

Uniqueness of this compound: this compound is unique due to the position of its triple bond, which provides a balance between stability and reactivity. This makes it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

oct-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQALVMFTWRCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80652-33-1
Record name 2-Octyne, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80652-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10182366
Record name Oct-2-yne
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Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2809-67-8
Record name 2-Octyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2809-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oct-2-yne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oct-2-yne
Source European Chemicals Agency (ECHA)
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Record name 2-Octyne
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 2-Octyne and what is its molecular formula and weight?

A1: this compound is an eight-carbon chain with a triple bond between the second and third carbon atoms. Its molecular formula is C8H14, and its molecular weight is 110.20 g/mol.

Q2: How does the structure of this compound influence its interaction with solvents?

A2: Studies have shown that polar interactions, likely dipole-induced dipole interactions, are more significant for 1-octyne compared to this compound and 4-octyne. [] This suggests that the position of the triple bond within the carbon chain influences its interactions with different solvents.

Q3: What are the implications of this compound's structure on its radiolysis?

A3: Polymers derived from aliphatic disubstituted acetylenes, like this compound and 2-decyne, are susceptible to significant molecular weight reduction upon γ-ray irradiation in the presence of air. [] This degradation, absent in a vacuum, leads to the incorporation of carbonyl and hydroxyl groups, increasing solubility in polar solvents. Conversely, polymers of aromatic disubstituted acetylenes exhibit higher resistance to radiolysis. This highlights the crucial role of substituent type in determining the radiolytic stability of polyacetylenes.

Q4: How does this compound behave as a monomer in polymerization reactions?

A4: this compound serves as a monomer in various polymerization reactions. Research indicates that its polymerization with trimethylvinylsilane as a chain transfer agent results in minimal molecular weight reduction compared to chlorine-containing acetylenes. [] This difference suggests a distinct reactivity pattern and potential mechanistic variations in the polymerization process.

Q5: How does this compound participate in copolymerization reactions, and what are the properties of the resulting copolymers?

A5: this compound readily undergoes copolymerization with other substituted acetylenes using specific catalyst systems. For instance, it copolymerizes with 1-(trimethylsilyl)-1-propyne effectively using a niobium-based catalyst (NbCl5–Ph3Bi). [] This reaction yields copolymers, not mere mixtures of homopolymers, with controlled monomer ratios. Notably, the steric effects of the monomers influence their reactivity, with this compound exhibiting higher reactivity compared to bulkier acetylenes. This characteristic allows for tailoring the copolymer composition and, consequently, its properties. For example, incorporating this compound into copolymers with phenyl-substituted acetylenes enhances thermal stability and influences gas permeability, essential factors for applications like membrane technology. []

Q6: Are there any studies investigating the catalytic activity of metal nanoparticles in the semi-hydrogenation of this compound?

A6: Research highlights the impact of phosphane additives on the catalytic performance of palladium nanoparticles in the semi-hydrogenation of this compound to 2-Octene. [] These studies delve into the structure-activity relationships, showing that both steric and electronic properties of the phosphane ligands significantly influence the reaction rate and selectivity.

Q7: Are there any documented applications of this compound in the synthesis of other organic compounds?

A7: this compound serves as a valuable building block in organic synthesis. For example, it acts as a starting material for synthesizing aliphatic dienals, crucial compounds in various chemical transformations. [] The versatility of this compound in such reactions underscores its importance in synthetic organic chemistry.

Q8: What analytical techniques are employed to study this compound and its derivatives?

A8: A range of analytical techniques is used to characterize and study this compound and its derivatives. These techniques encompass gas chromatography, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [] For instance, gas chromatography helps analyze the composition of reaction mixtures involving this compound, while NMR spectroscopy provides detailed structural information about the compound and its derivatives. IR spectroscopy is instrumental in identifying functional groups present in the molecule, and mass spectrometry aids in determining the molecular weight and fragmentation pattern.

Q9: Beyond its role as a reactant, are there any instances where this compound is studied in a physicochemical context?

A9: Yes, beyond synthetic applications, this compound is also studied for its physicochemical properties. Research has investigated the isobaric vapor-liquid equilibria of mixtures containing this compound with other organic compounds, such as dibutyl ether and 1-butanol. [] These studies provide valuable insights into the thermodynamic behavior of this compound mixtures, which are relevant for various industrial processes, such as distillation and extraction.

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